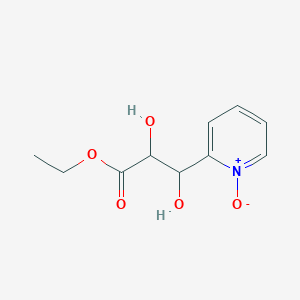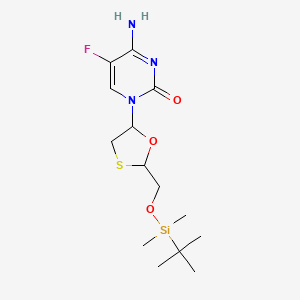
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-AMINO-1-((2R,5S)-2-((TERT-BUTYLDIMETHYLSILYLOXY)METHYL)-1,3-OXATHIOLAN-5-YL)-5-FLUOROPYRIMIDIN-2(1H)-ONE is a complex organic compound that features a combination of amino, fluoropyrimidine, and oxathiolane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-1-((2R,5S)-2-((TERT-BUTYLDIMETHYLSILYLOXY)METHYL)-1,3-OXATHIOLAN-5-YL)-5-FLUOROPYRIMIDIN-2(1H)-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxathiolane Ring: This step involves the reaction of a suitable thiol with an epoxide under basic conditions to form the oxathiolane ring.
Introduction of the TERT-BUTYLDIMETHYLSILYLOXY Group: This step is achieved by reacting the oxathiolane intermediate with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Fluoropyrimidine Core: This involves the reaction of a suitable fluorinated pyrimidine precursor with the oxathiolane intermediate under acidic or basic conditions.
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-AMINO-1-((2R,5S)-2-((TERT-BUTYLDIMETHYLSILYLOXY)METHYL)-1,3-OXATHIOLAN-5-YL)-5-FLUOROPYRIMIDIN-2(1H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxathiolane ring or the fluoropyrimidine core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify functional groups on the pyrimidine ring.
Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and amines can be used under appropriate conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
4-AMINO-1-((2R,5S)-2-((TERT-BUTYLDIMETHYLSILYLOXY)METHYL)-1,3-OXATHIOLAN-5-YL)-5-FLUOROPYRIMIDIN-2(1H)-ONE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of antiviral and anticancer agents.
Synthetic Organic Chemistry: It serves as a versatile intermediate for the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the interactions of fluorinated pyrimidines with biological targets.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-AMINO-1-((2R,5S)-2-((TERT-BUTYLDIMETHYLSILYLOXY)METHYL)-1,3-OXATHIOLAN-5-YL)-5-FLUOROPYRIMIDIN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. The fluoropyrimidine core can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The oxathiolane ring and silyl ether group can also modulate the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
4-AMINO-1-((2R,5S)-2-((TERT-BUTYLDIMETHYLSILYLOXY)METHYL)-1,3-OXATHIOLAN-5-YL)-5-FLUOROPYRIMIDIN-2(1H)-ONE can be compared with other similar compounds, such as:
5-Fluorouracil: A widely used anticancer agent that also contains a fluoropyrimidine core.
Lamivudine: An antiviral drug that contains an oxathiolane ring.
Cytarabine: An anticancer agent with a similar pyrimidine structure.
The uniqueness of 4-AMINO-1-((2R,5S)-2-((TERT-BUTYLDIMETHYLSILYLOXY)METHYL)-1,3-OXATHIOLAN-5-YL)-5-FLUOROPYRIMIDIN-2(1H)-ONE lies in its combination of functional groups, which can provide enhanced stability, bioavailability, and specificity for its molecular targets.
Propiedades
IUPAC Name |
4-amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FN3O3SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)18-6-9(15)12(16)17-13(18)19/h6,10-11H,7-8H2,1-5H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAVJQRKDBGTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FN3O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B12293150.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12293151.png)
![4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic Acid](/img/structure/B12293157.png)

![Methyl(2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12293172.png)

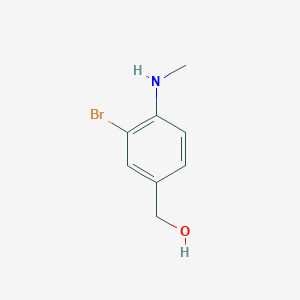
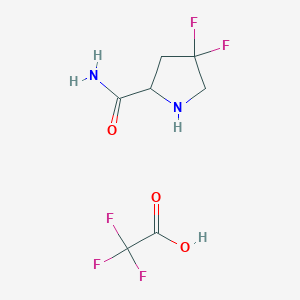
![(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 2-phenylacetate](/img/structure/B12293186.png)
![[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate](/img/structure/B12293190.png)
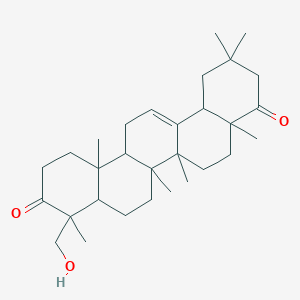
![Sodium;6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12293212.png)
![N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B12293220.png)
